molecular formula C19H21Cl2N3O2 B2398037 2-(2,4-dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034504-54-4

2-(2,4-dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2398037
CAS No.: 2034504-54-4
M. Wt: 394.3
InChI Key: CHCVNTHISTWESG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy intermediate. This intermediate is then reacted with a pyridinyl-piperidinyl derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog with similar structural features but lacking the pyridinyl and piperidinyl groups.

    N-(2,4-Dichlorophenyl)-N’-pyridin-4-ylpiperidine: Another related compound with a different substitution pattern on the piperidine ring.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c20-15-1-2-18(17(21)11-15)26-13-19(25)23-12-14-5-9-24(10-6-14)16-3-7-22-8-4-16/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCVNTHISTWESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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